2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile
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Overview
Description
2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile can be compared with other thiophene derivatives such as:
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: Known for its anticancer properties.
3-Methylbenzo[b]thiophene-2-acetic esters: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H9NS |
---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-(3-methyl-1-benzothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C11H9NS/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5H,6H2,1H3 |
InChI Key |
MRSNCVZRKSAQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CC#N |
Origin of Product |
United States |
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